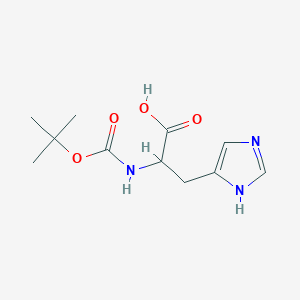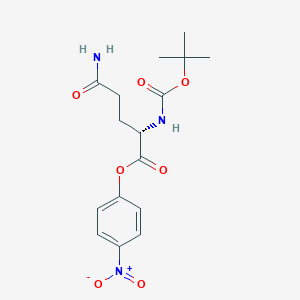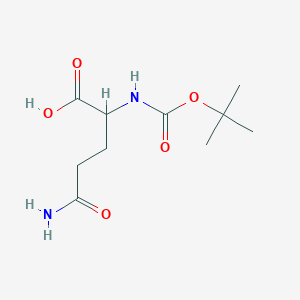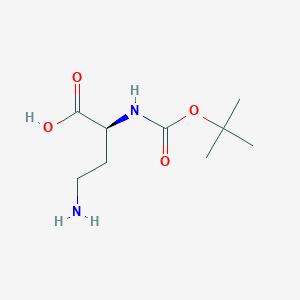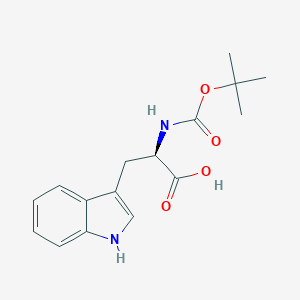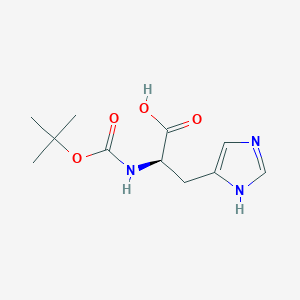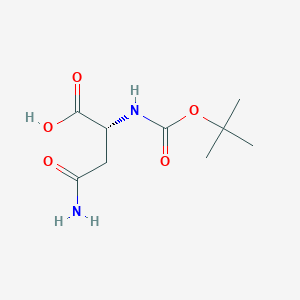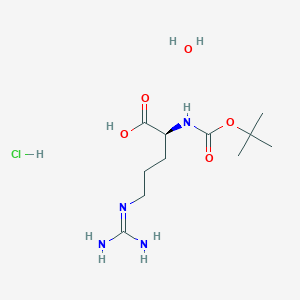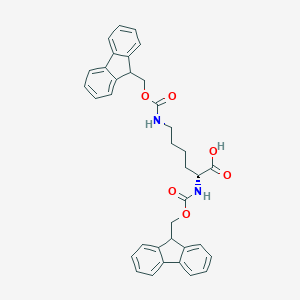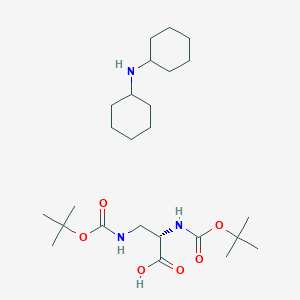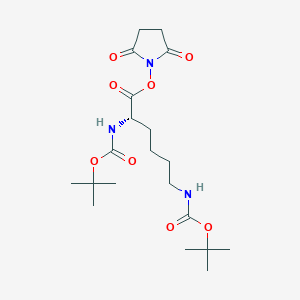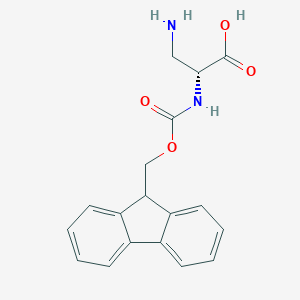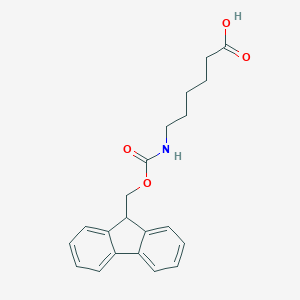
FMOC-6-AMINOHEXANOIC ACID
Übersicht
Beschreibung
FMOC-6-AMINOHEXANOIC ACID is a compound commonly used in organic synthesis, particularly in the field of peptide chemistry. It is known for its role as a protecting group for amino acids during peptide synthesis. The compound is characterized by its fluorenylmethyloxycarbonyl (Fmoc) group, which is used to protect the amino group of amino acids to prevent unwanted side reactions during synthesis .
Wirkmechanismus
Target of Action
FMOC-6-AMINOHEXANOIC ACID, also known as Fmoc-6-Ahx-OH, is primarily used in the field of proteomics research .
Mode of Action
Fmoc-6-Ahx-OH is an alkane chain with terminal Fmoc-protected amine and carboxylic acid groups . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can then be used for further conjugations . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
Biochemical Pathways
As a building block in peptide synthesis, Fmoc-6-Ahx-OH can be incorporated into a variety of biochemical pathways depending on the specific peptides being synthesized
Result of Action
The result of Fmoc-6-Ahx-OH’s action is the formation of peptide bonds, enabling the synthesis of complex peptides for research applications . The specific molecular and cellular effects would depend on the nature of the peptides being synthesized.
Action Environment
The action of Fmoc-6-Ahx-OH is typically carried out in a controlled laboratory environment, and its efficacy and stability can be influenced by factors such as pH, temperature, and the presence of other reactants . It is sensitive to air and heat , and is typically stored under inert gas at a temperature of 2-8°C .
Biochemische Analyse
Biochemical Properties
FMOC-6-AMINOHEXANOIC ACID is an alkane chain with terminal Fmoc-protected amine and carboxylic acid groups . The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations
Molecular Mechanism
The molecular mechanism of this compound largely depends on its role in peptide synthesis. In this context, it acts as a linker molecule, connecting the growing peptide chain to the resin support during solid-phase peptide synthesis . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can then be used for further conjugations .
Temporal Effects in Laboratory Settings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of FMOC-6-AMINOHEXANOIC ACID typically involves the reaction of 6-aminohexanoic acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The reaction is carried out in the presence of a base, such as sodium carbonate or triethylamine, in an organic solvent like dichloromethane or dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
FMOC-6-AMINOHEXANOIC ACID primarily undergoes substitution reactions, particularly nucleophilic substitution, where the Fmoc group is removed to expose the amino group for further reactions .
Common Reagents and Conditions
Deprotection: The Fmoc group is typically removed using a base such as piperidine in a solvent like dimethylformamide.
Coupling Reactions: The exposed amino group can then participate in peptide bond formation using coupling reagents like HATU or EDC in the presence of a base.
Major Products
The major product formed from the deprotection reaction is the free amino acid, which can then be used in further peptide synthesis .
Wissenschaftliche Forschungsanwendungen
FMOC-6-AMINOHEXANOIC ACID is widely used in scientific research, particularly in the fields of:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(3-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)guanidino)hexanoic acid
Uniqueness
FMOC-6-AMINOHEXANOIC ACID is unique due to its specific structure that allows for efficient protection and deprotection of the amino group during peptide synthesis. Its stability and ease of removal make it a preferred choice in peptide chemistry .
Eigenschaften
IUPAC Name |
6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c23-20(24)12-2-1-7-13-22-21(25)26-14-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h3-6,8-11,19H,1-2,7,12-14H2,(H,22,25)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCPONSZWYDXRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401008239 | |
| Record name | 6-({[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}amino)hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401008239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671170 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
88574-06-5 | |
| Record name | 6-({[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}amino)hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401008239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
